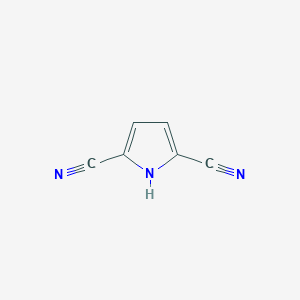

1H-Pyrrole-2,5-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-2,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3/c7-3-5-1-2-6(4-8)9-5/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTFVVDDOGBXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1h Pyrrole 2,5 Dicarbonitrile

Reactions Involving the Nitrile Functional Groups

The carbon-nitrogen triple bond in a nitrile group is polarized, rendering the carbon atom electrophilic. Consequently, the nitrile groups of 1H-pyrrole-2,5-dicarbonitrile are susceptible to attack by nucleophiles. These reactions are foundational to converting the nitrile functionalities into a variety of other chemical groups.

Nucleophilic Additions to Nitrile Moieties

The electrophilic carbon atom of the nitrile groups in 1H-pyrrole-2,5-dicarbonitrile can be attacked by strong nucleophiles, such as organometallic reagents. For instance, Grignard reagents (R-MgX) can add to the nitrile groups to form an intermediate imine anion. Subsequent hydrolysis of this intermediate would be expected to yield ketones, effectively replacing the nitrile groups with acyl groups. This reaction pathway provides a method for the C-C bond formation at the 2 and 5 positions of the pyrrole (B145914) ring.

Table 1: Expected General Reaction of Nitriles with Grignard Reagents

| Step | Reagent | Intermediate | Product (after hydrolysis) |

|---|---|---|---|

| 1 | Grignard Reagent (R-MgX) | Imine anion salt | Ketone |

Reductions of Nitrile Groups

The nitrile functional groups of 1H-pyrrole-2,5-dicarbonitrile can undergo reduction to form primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitriles to their corresponding aminomethyl groups. masterorganicchemistry.com This reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. The complete reduction of both nitrile groups on the pyrrole ring would yield 2,5-bis(aminomethyl)-1H-pyrrole.

Alternatively, the use of milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can facilitate the partial reduction of nitriles to aldehydes after a subsequent hydrolysis step. This controlled reduction would lead to the formation of 1H-pyrrole-2,5-dicarbaldehyde.

Catalytic hydrogenation is another established method for the reduction of nitriles. Using catalysts such as palladium, platinum, or nickel, the nitrile groups can be hydrogenated to primary amines. researchgate.net The conditions for such reactions, including pressure and temperature, can be adjusted to control the extent of reduction.

Table 2: General Reduction Reactions of the Nitrile Functional Group

| Reducing Agent | Product Type | Expected Product from 1H-Pyrrole-2,5-dicarbonitrile |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | 2,5-Bis(aminomethyl)-1H-pyrrole |

| Diisobutylaluminium Hydride (DIBAL-H), then H₂O | Aldehyde | 1H-Pyrrole-2,5-dicarbaldehyde |

Hydrolysis and Solvolysis of Nitrile Functions

Under acidic or basic conditions, the nitrile groups of 1H-pyrrole-2,5-dicarbonitrile can be hydrolyzed. This reaction typically proceeds through an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. The complete hydrolysis of both nitrile groups results in the formation of 1H-pyrrole-2,5-dicarboxylic acid. frontiersin.orgnih.govresearchgate.net This transformation is a common and reliable method for converting aromatic dinitriles into their corresponding dicarboxylic acids. Studies on related N-substituted pyrrole-2,5-dicarboxylic acids have highlighted their utility as building blocks in supramolecular chemistry and polymer science. rsc.org

Cycloaddition Reactions Involving Nitrile Groups

While less common for simple nitriles, the nitrile functional groups can participate as dienophiles or dipolarophiles in cycloaddition reactions under specific conditions. For instance, in hetero-Diels-Alder reactions, a nitrile can react with a suitable diene to form a six-membered heterocyclic ring. nih.gov The participation of the nitrile groups of 1H-pyrrole-2,5-dicarbonitrile in such reactions would depend on the specific reactants and conditions, offering potential pathways to more complex fused heterocyclic systems. However, specific examples involving 1H-pyrrole-2,5-dicarbonitrile are not extensively documented.

Reactions of the Pyrrole Aromatic Ring System

Electrophilic Substitution Reactivity of the Dinitrile Pyrrole Nucleus

The pyrrole ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution with a high degree of reactivity, preferentially at the C2 and C5 positions. youtube.comyoutube.com However, in 1H-pyrrole-2,5-dicarbonitrile, the presence of two strongly electron-withdrawing nitrile groups at these positions has a profound deactivating effect on the pyrrole ring. This deactivation significantly reduces the ring's nucleophilicity, making electrophilic substitution reactions much more challenging compared to unsubstituted pyrrole.

Should an electrophilic substitution reaction occur, the directing effects of the existing substituents must be considered. Since the C2 and C5 positions are blocked, any substitution would be forced to occur at the C3 or C4 positions. The nitrile groups are meta-directing in typical aromatic systems; however, the inherent reactivity of the pyrrole ring complicates this prediction. It is expected that electrophilic attack would still favor the positions adjacent to the nitrogen atom if possible, but the strong deactivation makes such reactions difficult. For example, harsh conditions that are typically required for the nitration of deactivated aromatic rings, such as using a mixture of nitric acid and sulfuric acid, may lead to polymerization or degradation of the sensitive pyrrole ring. stackexchange.com Therefore, milder reagents would be necessary, though the yields are expected to be low.

Table 3: Expected Influence of Dinitrile Substitution on Electrophilic Aromatic Substitution of the Pyrrole Ring

| Feature | Unsubstituted Pyrrole | 1H-Pyrrole-2,5-dicarbonitrile |

|---|---|---|

| Reactivity | Highly activated | Strongly deactivated |

| Position of Attack | C2 and C5 (α-positions) | C3 and C4 (β-positions) (if reaction occurs) |

| Typical Conditions | Mild | Harsh (with risk of degradation) |

Nucleophilic Aromatic Substitution Pathways

The pyrrole ring in 1H-Pyrrole-2,5-dicarbonitrile is highly activated towards nucleophilic attack due to the strong -I (inductive) and -M (mesomeric) effects of the nitrile groups at the C2 and C5 positions. This electronic deficiency makes the C3 and C4 positions prime targets for Nucleophilic Aromatic Substitution (SNAr) reactions, a pathway uncommon for electron-rich pyrroles.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence proceeding through a discrete, non-aromatic Meisenheimer complex. nih.gov In the case of 1H-Pyrrole-2,5-dicarbonitrile, the proposed pathway would involve the attack of a nucleophile (Nu⁻) at the C3 or C4 position, leading to the formation of a resonance-stabilized anionic intermediate. The negative charge in this intermediate is effectively delocalized across the pyrrole ring and, crucially, onto the two nitrile groups, which provides substantial stabilization. The subsequent departure of a leaving group (if present at the 3 or 4 position) or, in the case of a formal hydride substitution, oxidation, would restore the aromaticity of the ring, yielding the substituted product.

While direct experimental studies on SNAr reactions of 1H-Pyrrole-2,5-dicarbonitrile are not extensively documented, the reactivity can be inferred from related systems. For instance, diketopyrrolopyrroles (DPPs), which contain a related pyrrole core, readily undergo SNAr reactions when appropriately activated. nih.gov Similarly, other electron-poor nitrogen heterocycles, such as 4,5-dicyanopyridazine, demonstrate significant reactivity towards nucleophiles. mdpi.com The reactions are typically carried out with a variety of nucleophiles under basic conditions.

| Nucleophile | Typical Reagent | Expected Product | Conditions |

|---|---|---|---|

| Alkoxide | NaOR | 3-Alkoxy-1H-pyrrole-2,5-dicarbonitrile | Anhydrous alcohol, heat |

| Thiolate | NaSR | 3-(Alkylthio)-1H-pyrrole-2,5-dicarbonitrile | DMF, Room Temperature nih.gov |

| Amine | R₂NH | 3-(Dialkylamino)-1H-pyrrole-2,5-dicarbonitrile | High temperature, polar solvent |

Recent studies on other aromatic systems suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly when the intermediate Meisenheimer complex is not highly stabilized. nih.gov Distinguishing between these pathways for 1H-Pyrrole-2,5-dicarbonitrile would require detailed mechanistic studies.

Ring-Opening and Ring-Expansion Reactions

The aromaticity of the pyrrole ring imparts significant thermodynamic stability to 1H-Pyrrole-2,5-dicarbonitrile, making ring-opening and ring-expansion reactions generally unfavorable under standard conditions. However, the high degree of electron deficiency created by the nitrile groups could potentially enable such transformations under forcing conditions or with specific reagents.

Ring-opening reactions of strained heterocyclic systems like epoxides are common, driven by the release of ring strain. nih.govchemistrysteps.comrsc.org While the pyrrole ring is not strained, a plausible, albeit hypothetical, pathway for its cleavage could be initiated by the attack of a potent nucleophile. Attack could occur not only at the C3/C4 positions but also directly at the carbon atom of a nitrile group. This could trigger a cascade of electronic rearrangements, potentially leading to the cleavage of one of the C-N or C-C bonds within the ring. Such reactions are rare for aromatic pyrroles but serve as a point of mechanistic inquiry.

Ring-expansion reactions are even less common and would likely require a multi-step sequence. One hypothetical route could involve initial functionalization, for example, via cycloaddition across the C3-C4 double bond, followed by a thermal or photochemical rearrangement that incorporates an external atom into the ring, leading to a larger heterocycle like a pyridine (B92270) derivative. Such pathways remain speculative without direct experimental evidence.

Exploration of Supramolecular Interactions and Self-Assembly of 1H-Pyrrole-2,5-dicarbonitrile

The structure of 1H-Pyrrole-2,5-dicarbonitrile contains key functional groups that can direct its assembly into ordered supramolecular structures through non-covalent interactions. mdpi.com The pyrrole N-H group is a classic hydrogen-bond donor, while the nitrogen atoms of the two nitrile groups are effective hydrogen-bond acceptors. This donor-acceptor arrangement facilitates the formation of robust intermolecular hydrogen bonds.

Studies on analogous compounds, such as 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, have shown that the functional groups at the 2 and 5 positions consistently form bidentate hydrogen-bonded contacts, leading to one-dimensional ribbons and two-dimensional sheets in the solid state. rsc.org A similar N-H···N≡C hydrogen bonding motif is highly probable for 1H-Pyrrole-2,5-dicarbonitrile, which would promote self-assembly into linear chains or tapes.

Furthermore, the planar, electron-deficient aromatic ring system can participate in π-π stacking interactions. These interactions would likely occur between adjacent molecules within the hydrogen-bonded chains, further stabilizing the resulting supramolecular architecture. The combination of directional hydrogen bonding and π-π stacking can lead to the hierarchical formation of well-ordered, multi-dimensional networks. nih.govrsc.org This type of self-assembly is of significant interest in the field of crystal engineering and materials science. researchgate.net

| Interaction Type | Participating Groups | Resulting Motif |

|---|---|---|

| Hydrogen Bonding | Pyrrole (N-H) as donor; Nitrile (C≡N) as acceptor | Linear chains, tapes, or sheets |

| π-π Stacking | Pyrrole aromatic ring | Stacked columnar structures |

| Dipole-Dipole | Polar C-N and C≡N bonds | Reinforcement of overall packing |

Mechanistic Elucidation of Key Transformations through Kinetic and Spectroscopic Studies

Understanding the precise mechanisms of the reactions involving 1H-Pyrrole-2,5-dicarbonitrile requires a combination of kinetic and spectroscopic techniques. These studies are essential for mapping reaction pathways, identifying intermediates, and characterizing transition states. uh.edu

Spectroscopic methods are invaluable for structural characterization of reactants, intermediates, and products. acgpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of signals corresponding to the C3-H and C4-H protons during a substitution reaction. 13C NMR provides information on the chemical environment of all carbon atoms, with the nitrile carbons and the ring carbons showing characteristic shifts that would change upon reaction. rsc.org

Infrared (IR) Spectroscopy: The strong, sharp absorption band of the C≡N stretch (typically ~2220-2260 cm⁻¹) is a key diagnostic feature. Changes in the electronic environment of the ring would subtly shift this frequency. The N-H stretching frequency (~3200-3500 cm⁻¹) would also be monitored.

Mass Spectrometry (MS): Provides accurate molecular weight information for products and can help identify reaction intermediates and fragmentation patterns.

Kinetic studies provide insight into reaction rates and mechanisms. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time (e.g., using NMR or UV-Vis spectroscopy), a rate law can be determined. researchgate.net This information helps to establish the molecularity of the rate-determining step. For instance, in an SNAr reaction, kinetic data can help support the formation of a Meisenheimer intermediate. More advanced techniques, such as 12C/13C kinetic isotope effect (KIE) studies, can offer definitive evidence for distinguishing between stepwise and concerted mechanisms by probing the bonding changes at the transition state. nih.gov

| Technique | Analyte | Expected Observation |

|---|---|---|

| 1H NMR | 1H-Pyrrole-2,5-dicarbonitrile | Singlet for C3-H/C4-H protons; Broad singlet for N-H proton. |

| 13C NMR | 1H-Pyrrole-2,5-dicarbonitrile | Signals for C2/C5, C3/C4, and nitrile carbons (C≡N). |

| IR Spectroscopy | Reaction Mixture | Monitoring changes in C≡N and N-H stretching frequencies. Appearance of new bands (e.g., C-O, C-S) from the nucleophile. |

| Kinetic Analysis | Reaction Rate vs. [Concentration] | Determination of rate law (e.g., Rate = k[Pyrrole][Nu⁻]) to support a bimolecular rate-determining step. |

Derivatization Strategies and Functionalization of 1h Pyrrole 2,5 Dicarbonitrile Scaffolds

N-Substitution of the Pyrrole (B145914) Nitrogen

The nitrogen atom of the pyrrole ring in 1H-pyrrole-2,5-dicarbonitrile is a primary site for functionalization. The presence of two strongly electron-withdrawing cyano groups at the C-2 and C-5 positions increases the acidity of the N-H proton, facilitating its removal by a base and subsequent reaction with various electrophiles.

N-alkylation of pyrroles is a common strategy to introduce alkyl groups, which can modify the molecule's steric and electronic properties. For electron-deficient pyrroles like 1H-pyrrole-2,5-dicarbonitrile, N-alkylation can typically be achieved under basic conditions. The pyrrole is first deprotonated with a suitable base, such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to form the corresponding pyrrolide anion. This anion then acts as a nucleophile, reacting with an alkyl halide (e.g., alkyl iodide or bromide) to yield the N-alkylated product. beilstein-journals.org The use of ionic liquids has also been reported as an effective medium for the N-alkylation of pyrroles with alkyl halides, offering high regioselectivity. organic-chemistry.org

N-arylation introduces an aryl group onto the pyrrole nitrogen, a key transformation for synthesizing compounds with applications in materials science and medicinal chemistry. Copper-catalyzed cross-coupling reactions are a common method for this purpose. researchgate.net In a typical procedure, the pyrrole is reacted with an aryl iodide in the presence of a copper catalyst, such as copper(II) sulfate, and a base like potassium carbonate. These reactions can often be performed without the need for complex ligands, providing a straightforward route to N-aryl pyrroles. researchgate.net

Table 1: Representative Conditions for N-Alkylation and N-Arylation of Pyrrole Scaffolds

| Transformation | Reagents and Conditions | Substrate Scope | Ref. |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Primary and secondary alkyl halides | beilstein-journals.orgorganic-chemistry.org |

N-acylation and N-sulfonylation introduce electron-withdrawing acyl or sulfonyl groups, which can serve as protecting groups or as functional moieties to tune the electronic properties of the pyrrole ring. These reactions typically proceed by reacting the pyrrole with an appropriate acylating or sulfonylating agent.

For N-acylation, reagents such as benzoyl chloride can be used, often in an ionic liquid medium which promotes high regioselectivity for N-substitution. organic-chemistry.org Alternatively, carboxylic acids can be used in the presence of an activating agent like trifluoroacetic anhydride (B1165640) (TFAA). bath.ac.uk

N-sulfonylation is readily achieved by reacting the pyrrole with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride, in the presence of a base. rsc.org The reaction of pyrroles with sulfonyl chlorides in ionic liquids has been shown to proceed in excellent yields. organic-chemistry.org These N-sulfonyl groups are robust and can direct subsequent functionalization reactions.

Table 2: Examples of N-Acylation and N-Sulfonylation Reagents for Pyrroles

| Functional Group | Reagent | Typical Conditions | Ref. |

|---|---|---|---|

| Benzoyl | Benzoyl Chloride | Ionic liquid, Room temperature | organic-chemistry.org |

| Acetyl | Acetic Anhydride | Heat, neat or in solvent | bath.ac.uk |

| Tosyl | p-Toluenesulfonyl Chloride (TsCl) | Base (e.g., KOH), CH₂Cl₂ | rsc.org |

Modifications at the Pyrrole Ring Carbon Positions (C-3, C-4)

Functionalization at the C-3 and C-4 positions of the 1H-pyrrole-2,5-dicarbonitrile scaffold is more challenging due to the deactivating effect of the two nitrile groups. These positions are less electron-rich compared to unsubstituted pyrrole, making them less susceptible to electrophilic attack.

Direct halogenation of the pyrrole ring can be accomplished using various halogenating agents. For instance, chlorination of pyrrole derivatives has been successfully carried out using N-chlorosuccinimide (NCS) in a solvent like dichloromethane. nih.gov Given the deactivated nature of the 1H-pyrrole-2,5-dicarbonitrile ring, harsher conditions or catalysis might be necessary to achieve halogenation at the C-3 and C-4 positions.

Nitration of pyrroles is typically performed under mild conditions to avoid acid-catalyzed polymerization, which is a common side reaction for the electron-rich pyrrole ring. stackexchange.com The use of acetyl nitrate (B79036) (a mixture of nitric acid and acetic anhydride) is the standard method for mononitration of pyrrole, which predominantly occurs at the C-2 position. stackexchange.com For 1H-pyrrole-2,5-dicarbonitrile, the ring is significantly deactivated, which might allow for the use of stronger nitrating conditions while potentially mitigating polymerization. However, the reaction would be expected to be sluggish, and forcing conditions may be required to introduce a nitro group at the C-3 or C-4 position.

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. researchgate.net To utilize this methodology on the 1H-pyrrole-2,5-dicarbonitrile scaffold, prior halogenation of the C-3 and/or C-4 positions is necessary. A hypothetical 3,4-dihalo-1H-pyrrole-2,5-dicarbonitrile could serve as a substrate for sequential, regioselective cross-coupling reactions. researchgate.netresearcher.life

The Suzuki reaction typically involves the coupling of an organoboron reagent (e.g., a boronic acid) with a halide in the presence of a palladium catalyst and a base. rsc.orgrsc.org By carefully selecting the reaction conditions, it is possible to achieve selective substitution at different positions on a polyhalogenated pyrrole core. researchgate.net This strategy allows for the introduction of a wide variety of aryl or vinyl substituents at the C-3 and C-4 positions, leading to highly functionalized pyrrole derivatives.

Table 3: Overview of C-C Bond Forming Cross-Coupling on Halogenated Pyrroles

| Reaction | Catalyst System | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd₂(dba)₃ / Tri(2-furyl)phosphane | Bromo-pyrroles, Arylboronic acids | Aryl-substituted pyrroles | researchgate.net |

Synthesis of Polyfunctionalized 1H-Pyrrole-2,5-dicarbonitrile Derivatives

The synthesis of polyfunctionalized 1H-pyrrole-2,5-dicarbonitrile derivatives involves a combination of the derivatization strategies discussed above. A synthetic route could be designed to introduce substituents at the nitrogen atom as well as at the C-3 and C-4 positions of the pyrrole ring.

For example, a synthetic sequence could begin with the N-alkylation or N-arylation of the 1H-pyrrole-2,5-dicarbonitrile starting material. The resulting N-substituted derivative could then undergo halogenation at the C-3 and C-4 positions. Subsequent palladium-catalyzed cross-coupling reactions on the dihalogenated intermediate would allow for the introduction of two different aryl or other organic groups in a stepwise manner. This approach offers a modular synthesis pathway to a diverse range of complex, polyfunctionalized pyrrole structures.

An example of a polyfunctionalized dicyanopyrrole is 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, which is synthesized from tetracyanoethylene (B109619) (TCNE) and HCl gas in the presence of tin. mdpi.comresearchgate.net This compound features amino, chloro, and cyano groups on the pyrrole ring, highlighting the potential for creating highly substituted pyrrole systems. mdpi.comresearchgate.net

Regioselectivity and Stereoselectivity in Derivatization Pathways

The control of regioselectivity in the functionalization of 1H-pyrrole-2,5-dicarbonitrile is primarily dictated by the electronic nature of the pyrrole ring and the positions of the existing nitrile groups. Stereoselectivity becomes a key consideration when chiral centers are introduced during the derivatization process, often requiring the use of chiral reagents, catalysts, or auxiliaries.

Regioselectivity:

The electron-withdrawing nature of the two nitrile groups deactivates the pyrrole ring towards electrophilic substitution, which is the characteristic reaction of many aromatic pyrroles. Any electrophilic attack would be expected to occur at the C3 or C4 positions (β-positions), as the C2 and C5 positions (α-positions) are already substituted and electronically deactivated. The nitrogen atom's lone pair is delocalized within the aromatic system, but its electron-donating effect is significantly diminished by the adjacent nitrile groups.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack. Nucleophilic aromatic substitution, however, would require a suitable leaving group, which is not present on the parent scaffold.

Functionalization at the nitrogen atom (N-substitution) is a common pathway for derivatization. The acidity of the N-H proton is increased by the two electron-withdrawing nitrile groups, facilitating its removal by a base to form a pyrrolide anion. This anion can then react with various electrophiles. In an unsymmetrically substituted 1H-pyrrole-2,5-dicarbonitrile derivative, the choice of base and reaction conditions could potentially influence the regioselectivity of N-alkylation or N-acylation if steric hindrance becomes a significant factor.

Stereoselectivity:

The introduction of stereocenters in the derivatization of 1H-pyrrole-2,5-dicarbonitrile can be achieved through several strategies, although specific examples in the literature for this exact scaffold are scarce. General approaches in pyrrole chemistry that could be applied include:

Asymmetric Catalysis: The use of chiral metal catalysts or organocatalysts can enable enantioselective functionalization of the pyrrole ring or its substituents. For instance, asymmetric hydrogenation of a C=C bond in a side chain attached to the pyrrole ring could introduce chirality with high enantiomeric excess.

Chiral Auxiliaries: Attaching a chiral auxiliary to the pyrrole nitrogen or a substituent can direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be cleaved to yield the chiral product.

Substrate-Controlled Diastereoselectivity: If the 1H-pyrrole-2,5-dicarbonitrile scaffold already contains a stereocenter, it can influence the stereochemistry of newly formed chiral centers, leading to diastereoselective transformations.

While detailed research data on the regioselectivity and stereoselectivity of 1H-pyrrole-2,5-dicarbonitrile derivatization is not widely available, the fundamental principles of organic chemistry provide a framework for predicting and controlling these outcomes. The strong electron-withdrawing nature of the nitrile groups is the dominant factor governing the regiochemistry, favoring N-functionalization and potentially β-functionalization under specific conditions. Achieving high stereoselectivity would likely necessitate the application of modern asymmetric synthesis methodologies.

Data Table: Hypothetical Regioselective N-Alkylation of a Substituted 1H-Pyrrole-2,5-dicarbonitrile

As specific experimental data for 1H-pyrrole-2,5-dicarbonitrile is not available in the provided search results, the following table is a hypothetical representation based on general principles of N-alkylation of pyrroles and related heterocycles, illustrating how such data would be presented.

| Entry | R1 Substituent | Alkylating Agent | Base | Solvent | Temperature (°C) | Major Regioisomer |

| 1 | H | Methyl Iodide | NaH | THF | 25 | N1 |

| 2 | H | Benzyl (B1604629) Bromide | K2CO3 | DMF | 60 | N1 |

| 3 | CH3 | Ethyl Iodide | Cs2CO3 | Acetonitrile (B52724) | 80 | N1 |

Advanced Spectroscopic and Structural Elucidation Methodologies in 1h Pyrrole 2,5 Dicarbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1H-Pyrrole-2,5-dicarbonitrile, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the chemical shifts of its protons and carbons, and for establishing through-bond and through-space connectivities.

Due to the symmetrical nature of 1H-Pyrrole-2,5-dicarbonitrile (C₆H₃N₃), with a plane of symmetry passing through the nitrogen atom and bisecting the C3-C4 bond, the ¹H NMR spectrum is expected to be relatively simple. The two protons at positions 3 and 4 (H3 and H4) are chemically equivalent, as are the two nitrile carbons at positions 2 and 5. The carbons at positions 3 and 4 are also equivalent.

Expected ¹H and ¹³C NMR Data for 1H-Pyrrole-2,5-dicarbonitrile:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N-H | Broad singlet, ~8.0-12.0 | - |

| C3-H / C4-H | Singlet, ~6.5-7.5 | ~110-125 |

| C2-CN / C5-CN | - | ~115-130 (nitrile carbon) |

| C2 / C5 | - | ~100-115 |

Note: These are estimated values based on general chemical shift ranges for pyrroles and nitriles. Actual values may vary depending on the solvent and other experimental conditions.

Advanced 1D and 2D NMR Techniques (e.g., HMQC, HMBC, NOESY)

While the 1D NMR spectra provide initial insights, 2D NMR techniques are indispensable for the complete and unambiguous assignment of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbons. For 1H-Pyrrole-2,5-dicarbonitrile, an HSQC or HMQC spectrum would show a cross-peak connecting the proton signal of H3/H4 to the carbon signal of C3/C4. This confirms the direct C-H bond.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C2 and C5 in this molecule. Expected HMBC correlations for 1H-Pyrrole-2,5-dicarbonitrile would include:

The N-H proton showing correlations to C2/C5 and C3/C4.

The C3/C4 protons showing correlations to the nitrile carbons (C≡N) at positions 2 and 5, as well as to the neighboring pyrrole (B145914) carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. In the case of 1H-Pyrrole-2,5-dicarbonitrile, a NOESY spectrum could show a correlation between the N-H proton and the C3/C4 protons, providing further confirmation of the ring structure.

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy and dipolar couplings. For 1H-Pyrrole-2,5-dicarbonitrile, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Probe intermolecular interactions, such as hydrogen bonding involving the N-H group and the nitrile nitrogen atoms.

Characterize the local environment of the nitrile groups, which can be sensitive to packing effects nist.gov.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of 1H-Pyrrole-2,5-dicarbonitrile, a detailed electron density map can be generated, from which the precise atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined.

Expected Crystallographic Data for 1H-Pyrrole-2,5-dicarbonitrile (based on analogous structures):

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| N-H···N (nitrile) Hydrogen Bond Distance | ~2.8 - 3.2 Å |

| Pyrrole Ring | Planar |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For 1H-Pyrrole-2,5-dicarbonitrile (C₆H₃N₃), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Calculated Exact Mass for C₆H₃N₃:

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

| ¹²C | 12.000000 | 6 | 72.000000 |

| ¹H | 1.007825 | 3 | 3.023475 |

| ¹⁴N | 14.003074 | 3 | 42.009222 |

| Total | 117.032697 |

An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula C₆H₃N₃.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of 1H-Pyrrole-2,5-dicarbonitrile), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information.

The fragmentation of pyrrole derivatives is influenced by the substituents on the ring nih.gov. For 1H-Pyrrole-2,5-dicarbonitrile, the fragmentation pathways are expected to involve the loss of small, stable neutral molecules.

Plausible Fragmentation Pathways for [C₆H₃N₃]+•:

| m/z of Fragment Ion | Proposed Neutral Loss | Structure of Fragment Ion |

| 90 | HCN | [C₅H₂N₂]+• |

| 64 | C₂N₂ (cyanogen) | [C₄H₃N]+• |

| 63 | HCN from m/z 90 | [C₄H₂N]+• |

The analysis of these fragmentation patterns in an MS/MS experiment would provide valuable data to confirm the connectivity of the atoms within the 1H-Pyrrole-2,5-dicarbonitrile molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The primary vibrational modes of interest in 1H-Pyrrole-2,5-dicarbonitrile are associated with the N-H group of the pyrrole ring, the C≡N (nitrile) groups, and the various vibrations of the pyrrole ring itself.

The N-H stretching vibration is anticipated to appear as a distinct band in the IR spectrum, typically in the region of 3400-3200 cm⁻¹. The precise position and shape of this band can be influenced by intermolecular hydrogen bonding. In Raman spectroscopy, the N-H stretch is generally a weaker and less reliable band.

The nitrile (C≡N) stretching vibration is a particularly strong and characteristic absorption in both IR and Raman spectra. For dinitrile compounds, this stretching mode is expected to be observed in the 2240-2210 cm⁻¹ region. The intensity of this band is typically strong in the IR spectrum and can vary in the Raman spectrum depending on the change in polarizability during the vibration. For a related compound, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, strong C≡N stretching vibrations have been experimentally observed at 2236 cm⁻¹ and 2234 cm⁻¹ in the IR spectrum.

The pyrrole ring vibrations give rise to a series of characteristic bands. These include C-H stretching vibrations, typically found above 3000 cm⁻¹, and C=C and C-N stretching vibrations within the ring, which are expected in the 1650-1400 cm⁻¹ region. Ring breathing modes and C-H in-plane and out-of-plane bending vibrations occur at lower frequencies. For instance, in 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, various bands in the 1639-1408 cm⁻¹ range are attributed to the pyrrole ring and N-H bending vibrations.

Interactive Data Table: Predicted Vibrational Frequencies for 1H-Pyrrole-2,5-dicarbonitrile

| Functional Group | Vibrational Mode | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Frequency Range (cm⁻¹) | Expected Intensity |

| N-H | Stretching | 3400 - 3200 | 3400 - 3200 | Medium (IR), Weak (Raman) |

| C≡N | Stretching | 2240 - 2210 | 2240 - 2210 | Strong (IR), Variable (Raman) |

| Pyrrole C-H | Stretching | > 3000 | > 3000 | Medium to Weak |

| Pyrrole Ring | C=C & C-N Stretching | 1650 - 1400 | 1650 - 1400 | Medium to Strong |

| Pyrrole Ring | Breathing/Deformation | < 1400 | < 1400 | Variable |

| C-H | In-plane Bending | 1300 - 1000 | 1300 - 1000 | Medium |

| C-H | Out-of-plane Bending | 900 - 650 | 900 - 650 | Strong (IR) |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the conjugated π-electron system and the electronic transitions within the 1H-Pyrrole-2,5-dicarbonitrile molecule. The UV-Vis spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital).

The pyrrole ring constitutes a five-membered aromatic system with a delocalized π-electron cloud. The presence of two electron-withdrawing nitrile groups at the 2 and 5 positions is expected to significantly influence the electronic structure and, consequently, the UV-Vis absorption spectrum. These nitrile groups can extend the conjugation of the pyrrole ring and lower the energy of the LUMO, leading to a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrrole.

The primary electronic transitions anticipated for 1H-Pyrrole-2,5-dicarbonitrile are π → π* transitions, which are characteristic of conjugated systems. These transitions are typically of high intensity (large molar absorptivity, ε). It is also possible to observe n → π* transitions associated with the non-bonding electrons of the nitrogen atom in the pyrrole ring and the nitrogen atoms of the nitrile groups, although these are generally much weaker in intensity.

For the related compound, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, experimental UV-Vis data in methanol (B129727) shows absorption maxima (λmax) at 215 nm, 259 nm, and 283 nm. This suggests that 1H-Pyrrole-2,5-dicarbonitrile would also exhibit absorption in the UV region, likely with multiple bands corresponding to different electronic transitions within the molecule. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) could provide more precise predictions of the electronic transitions and their corresponding wavelengths and oscillator strengths.

Interactive Data Table: Expected Electronic Transitions for 1H-Pyrrole-2,5-dicarbonitrile

| Type of Transition | Involved Orbitals | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | HOMO → LUMO (and others) | 200 - 400 | High |

| n → π | Non-bonding → π* | > 250 | Low |

Advanced Applications of 1h Pyrrole 2,5 Dicarbonitrile in Materials Science and Specialized Organic Synthesis

Precursor in the Synthesis of Organic Electronic and Optoelectronic Materials

1H-Pyrrole-2,5-dicarbonitrile is emerging as a valuable building block in the synthesis of novel organic electronic and optoelectronic materials. Its unique molecular structure, featuring an electron-rich pyrrole (B145914) core flanked by two electron-withdrawing nitrile groups, allows for the fine-tuning of electronic properties, making it a versatile precursor for a range of advanced materials.

Development of Organic Semiconductors

The intrinsic properties of the pyrrole ring, such as its aromaticity and electron-donating nature, make it a desirable component in organic semiconductors. However, the high electron density of the pyrrole nucleus can lead to instability and susceptibility to oxidation. The introduction of electron-withdrawing groups, such as the nitrile functionalities in 1H-Pyrrole-2,5-dicarbonitrile, is a key strategy to enhance the stability and modulate the electronic characteristics of pyrrole-based materials.

The nitrile groups lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve the air stability of the resulting semiconductor. This modification also influences the charge transport properties, potentially leading to materials with ambipolar or n-type semiconducting behavior, which are crucial for the fabrication of complex organic electronic devices like complementary metal-oxide-semiconductor (CMOS) circuits.

Research in the broader field of pyrrole-containing semiconductors has demonstrated the potential of this class of materials. For instance, donor-acceptor copolymers incorporating pyrrole-based units have shown promising performance in organic field-effect transistors (OFETs). While direct studies on polymers derived specifically from 1H-Pyrrole-2,5-dicarbonitrile are not extensively documented in publicly available literature, the principles of molecular design in organic semiconductors strongly suggest its potential as a valuable monomer. The dinitrile substitution provides a platform for creating materials with tailored bandgaps and enhanced stability, crucial for applications in next-generation electronics.

Synthesis of Fluorescent Dyes and Pigments

While direct synthesis of fluorescent dyes and pigments from 1H-Pyrrole-2,5-dicarbonitrile is not yet widely reported, the structural motifs present in this compound are found in various classes of chromophores. The combination of an electron-donating pyrrole ring and electron-withdrawing nitrile groups forms a classic "push-pull" system, which is a fundamental design principle for creating molecules with strong absorption and emission properties in the visible and near-infrared regions of the electromagnetic spectrum.

This push-pull character can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often associated with intense fluorescence. The nitrile groups can also serve as reactive handles for further chemical modifications, allowing for the covalent attachment of the chromophore to other molecules or materials, or for the synthesis of more complex dye architectures.

For example, pyrrole derivatives are key components in the synthesis of BODIPY (boron-dipyrromethene) dyes, which are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. Although the direct use of 1H-Pyrrole-2,5-dicarbonitrile in this context is not established, its electronic properties suggest that its incorporation could lead to novel dyes with tailored photophysical characteristics. Similarly, diketopyrrolopyrrole (DPP) pigments, another important class of high-performance organic colorants, feature a related bicyclic pyrrole-based core. The electronic influence of the dinitrile substitution could be explored to create new pigments with enhanced brightness and stability.

Building Blocks for Conjugated Polymers

1H-Pyrrole-2,5-dicarbonitrile holds significant potential as a monomer for the synthesis of conjugated polymers. The nitrile groups can be chemically transformed into other functional groups, or they can directly participate in polymerization reactions. The resulting polymers would possess a unique combination of electronic properties derived from the pyrrole ring and the dinitrile substitution.

The electron-withdrawing nature of the nitrile groups would be expected to lower the HOMO and LUMO energy levels of the polymer backbone, which can lead to increased oxidative stability and potentially n-type or ambipolar charge transport characteristics. These are desirable properties for applications in organic solar cells, organic light-emitting diodes (OLEDs), and OFETs.

While the direct polymerization of 1H-Pyrrole-2,5-dicarbonitrile is a developing area of research, the broader field of pyrrole-based conjugated polymers is well-established. For example, polymers incorporating diketopyrrolopyrrole (DPP) units are known for their high charge carrier mobilities. The introduction of nitrile functionalities onto the pyrrole core, as in 1H-Pyrrole-2,5-dicarbonitrile, offers a promising avenue for creating new conjugated polymers with tailored electronic and optical properties for advanced electronic applications. The dinitrile moiety can also influence the polymer's morphology and solubility, which are critical factors for device fabrication and performance.

Ligand Design in Coordination Chemistry

The nitrogen atoms of both the pyrrole ring and the nitrile groups in 1H-Pyrrole-2,5-dicarbonitrile present potential coordination sites for metal ions. This dual functionality makes it an intriguing candidate for the design of novel ligands in coordination chemistry, with potential applications in catalysis and materials science.

Metal Complexation Studies and Coordination Modes

The coordination chemistry of 1H-Pyrrole-2,5-dicarbonitrile is a nascent field. However, the known coordination behavior of related pyrrole and nitrile-containing molecules provides a basis for predicting its potential binding modes. The pyrrolic nitrogen, after deprotonation, can act as an anionic N-donor. The nitrile groups can coordinate to metal centers through the nitrogen lone pair, acting as neutral σ-donors.

This versatility could lead to the formation of a variety of metal complexes with different nuclearities and dimensionalities, from simple mononuclear complexes to multinuclear clusters and coordination polymers. The specific coordination mode would be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

For instance, the chelation of a metal ion by the pyrrolic nitrogen and one of the nitrile groups could form a stable five-membered ring. Alternatively, the molecule could act as a bridging ligand, connecting two or more metal centers through its pyrrolic and nitrile functionalities, leading to the formation of extended structures. The electronic properties of the metal complexes would be significantly influenced by the coordination of the dinitrile-substituted pyrrole ligand, potentially leading to interesting magnetic, optical, or electronic properties.

Development of Ligands for Catalytic Systems

The potential of 1H-Pyrrole-2,5-dicarbonitrile as a ligand for catalytic systems is an area ripe for exploration. The electronic properties of the ligand, particularly the strong electron-withdrawing effect of the nitrile groups, can significantly influence the reactivity of a coordinated metal center.

By modulating the electron density at the metal, the ligand can tune its catalytic activity and selectivity for a variety of organic transformations. For example, metal complexes of 1H-Pyrrole-2,5-dicarbonitrile could potentially be active catalysts for oxidation, reduction, or cross-coupling reactions. The rigid framework of the pyrrole ring can also provide steric control around the metal center, influencing the stereoselectivity of catalytic reactions.

While specific catalytic applications of 1H-Pyrrole-2,5-dicarbonitrile complexes have not been extensively reported, the broader field of catalysis with pyrrole-based ligands is well-established. For example, pyrrole-containing pincer ligands have been used in a variety of catalytic transformations. The unique electronic and structural features of 1H-Pyrrole-2,5-dicarbonitrile suggest that it could be a valuable addition to the toolbox of ligand design for the development of novel and efficient catalytic systems. Further research into the synthesis and catalytic evaluation of its metal complexes is needed to fully realize this potential.

Scaffold in the Construction of Complex Organic Architectures

The rigid, planar structure of the pyrrole ring, combined with the reactive nitrile groups at the 2 and 5 positions, makes 1H-Pyrrole-2,5-dicarbonitrile an ideal scaffold for the synthesis of complex organic architectures. The dinitrile functionality offers a gateway to a variety of chemical transformations, allowing for the construction of larger, more elaborate molecular systems.

Retrosynthetic Strategies Utilizing the Dinitrile Pyrrole Core

In the realm of retrosynthetic analysis, 1H-Pyrrole-2,5-dicarbonitrile is recognized as a valuable synthon for a range of target molecules, particularly those containing the pyrrole moiety. The dinitrile groups can be retrosynthetically disconnected to reveal simpler precursors or can be seen as precursors to other functional groups, such as carboxylic acids, amines, or aldehydes, through established chemical transformations.

For instance, in the retrosynthesis of complex macrocycles like porphyrins and their analogues, the pyrrole-2,5-dicarbonitrile core can be envisioned as a key building block. The nitrile groups can be hydrolyzed to carboxylic acids, which can then be coupled with other pyrrole units to form the larger macrocyclic structure. This strategy offers a convergent approach to the synthesis of these important molecules, which have applications in areas such as catalysis and materials science.

Table 1: Retrosynthetic Analysis of a Porphyrin Analogue

| Target Molecule | Key Disconnection | Precursor Synthon |

| Porphyrin Analogue | C-C bond formation between pyrrole units | 1H-Pyrrole-2,5-dicarboxylic acid |

| 1H-Pyrrole-2,5-dicarboxylic acid | Hydrolysis of nitrile groups | 1H-Pyrrole-2,5-dicarbonitrile |

Total Synthesis of Pyrrole-Containing Natural Product Analogs (Non-Biological Focus)

The utility of 1H-Pyrrole-2,5-dicarbonitrile as a scaffold extends to the total synthesis of non-biological analogues of pyrrole-containing natural products. The ability to manipulate the nitrile groups allows for the introduction of diverse substituents and the formation of various heterocyclic systems.

A notable example is the synthesis of pyrrole-based macrocycles with specific anion-binding properties. In such syntheses, the dinitrile pyrrole can be elaborated through a series of reactions, including reduction of the nitrile groups to amines, followed by condensation with other building blocks to form the macrocyclic framework. The resulting macrocycles can be designed to selectively bind and sense specific anions, a property of significant interest in the field of supramolecular chemistry.

Role in Non-Biological Catalysis and Chemical Transformations

While the direct catalytic activity of 1H-Pyrrole-2,5-dicarbonitrile is not extensively documented, its derivatives and metal complexes hold promise in non-biological catalysis. The nitrogen atom of the pyrrole ring and the nitrogen atoms of the nitrile groups can act as coordination sites for metal ions, leading to the formation of catalytically active complexes.

The electron-withdrawing nature of the two nitrile groups significantly influences the electronic properties of the pyrrole ring, which in turn can modulate the catalytic activity of the corresponding metal complexes. For example, pyrrole-based ligands are known to be effective in various transition metal-catalyzed reactions, and the presence of dinitrile functionality could enhance the stability or selectivity of the catalyst.

Furthermore, the nitrile groups themselves can participate in chemical transformations. For instance, they can undergo cycloaddition reactions or be transformed into other functional groups, providing a handle for further functionalization of the molecule or for its immobilization on a solid support to create heterogeneous catalysts.

Application in Surface Chemistry and Corrosion Inhibition Studies

The potential application of 1H-Pyrrole-2,5-dicarbonitrile in surface chemistry and corrosion inhibition is an area of growing interest. The ability of the molecule to adsorb onto metal surfaces is a key factor in its potential as a corrosion inhibitor. This adsorption is facilitated by the presence of heteroatoms (nitrogen) and the pi-electrons of the aromatic pyrrole ring.

The two nitrile groups are expected to play a significant role in the adsorption process. The lone pair of electrons on the nitrogen atoms of the cyano groups can coordinate with vacant d-orbitals of metal atoms on the surface, leading to strong adsorption. Moreover, the electron-withdrawing nature of the nitrile groups can influence the electron density distribution in the molecule, further enhancing its interaction with the metal surface.

Theoretical studies and experimental investigations on related pyrrole derivatives suggest that the presence of electron-withdrawing substituents can enhance corrosion inhibition efficiency. It is hypothesized that 1H-Pyrrole-2,5-dicarbonitrile would form a protective film on the metal surface, thereby inhibiting the corrosion process. The mechanism of inhibition is likely to be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption).

Table 2: Potential Interactions of 1H-Pyrrole-2,5-dicarbonitrile with a Metal Surface for Corrosion Inhibition

| Functional Group | Type of Interaction with Metal Surface |

| Pyrrole Ring (pi-electrons) | Pi-d orbital interaction |

| Pyrrole Nitrogen (lone pair) | Coordinate bonding |

| Nitrile Group Nitrogens (lone pairs) | Coordinate bonding |

Further research, including detailed surface analysis and electrochemical studies, is needed to fully elucidate the mechanism and effectiveness of 1H-Pyrrole-2,5-dicarbonitrile as a corrosion inhibitor.

Advanced Analytical Research Methods for 1h Pyrrole 2,5 Dicarbonitrile

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For 1H-Pyrrole-2,5-dicarbonitrile, various chromatographic methods are employed to ensure high purity, which is essential for subsequent research and application.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized 1H-Pyrrole-2,5-dicarbonitrile. Developing a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target compound from impurities and byproducts.

A common approach for analyzing pyrrole (B145914) derivatives is Reverse-Phase HPLC (RP-HPLC). pensoft.netpensoft.net Method development typically begins with selecting an appropriate stationary phase, most often a C18 column, which provides effective separation for a wide range of organic molecules. pensoft.netnih.gov The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) buffer) to control the pH. pensoft.netmdpi.com The high polarity of the nitrile groups and the pyrrole ring in 1H-Pyrrole-2,5-dicarbonitrile suggests that a gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure the timely elution of all components with good peak shape. The method is validated according to ICH guidelines for parameters like precision, accuracy, linearity, and limits of detection and quantification. pensoft.netpensoft.net

Table 1: Example HPLC Method Parameters for Purity Analysis of 1H-Pyrrole-2,5-dicarbonitrile

| Parameter | Condition |

|---|---|

| Instrument | HPLC System with UV/VIS Detector |

| Column | C18, 150 x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Coupled Techniques (GC-MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com For nitrogen-containing heterocyclic compounds like 1H-Pyrrole-2,5-dicarbonitrile, GC coupled with Mass Spectrometry (GC-MS) offers high resolution and definitive identification. mdpi.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. youtube.com

The feasibility of GC analysis for 1H-Pyrrole-2,5-dicarbonitrile depends on its volatility and thermal stability. Pyrolysis-GC-MS is a variant used for non-volatile materials, where the sample is thermally decomposed into smaller, characteristic fragments before analysis. youtube.comchromatographyonline.com For direct GC-MS analysis, a fused-silica capillary column with a nonpolar or medium-polarity stationary phase is typically used. The mass spectrometer fragments the eluting compounds into ions, creating a unique mass spectrum that acts as a "molecular fingerprint" for identification. youtube.com This technique is highly sensitive and can detect trace amounts of impurities. youtube.com

Table 2: Typical GC-MS Parameters for Analysis of Pyrrole Derivatives

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-400 |

| MS Source Temperature | 230 °C |

Preparative Chromatography for Compound Isolation

For applications requiring high-purity 1H-Pyrrole-2,5-dicarbonitrile, such as in the synthesis of electronic materials or for biological screening, preparative chromatography is the method of choice for isolation. google.com This technique is essentially a scaled-up version of analytical HPLC, designed to purify larger quantities of a compound. sielc.com

The process begins with the development of an optimized analytical separation method. This method is then scaled up by using a larger column with a greater amount of stationary phase and increasing the flow rate proportionally. The goal is to maximize throughput while maintaining the resolution achieved at the analytical scale. After the separation, fractions of the eluent are collected, and those containing the pure compound are combined and the solvent is removed, yielding the isolated 1H-Pyrrole-2,5-dicarbonitrile. rsc.orgrsc.org Flash column chromatography using silica (B1680970) gel is also a common and effective method for purifying pyrrole derivatives after synthesis. rsc.orgresearchgate.net

Specialized Detection and Quantification Methodologies

The detection and quantification of 1H-Pyrrole-2,5-dicarbonitrile following chromatographic separation rely on specialized detectors that can respond to the physicochemical properties of the molecule.

Spectroscopic Detection Techniques in Chromatography

Spectroscopic detectors are the most common type used in HPLC systems. labcompare.com For 1H-Pyrrole-2,5-dicarbonitrile, which contains a chromophore (the pyrrole ring and nitrile groups), UV-Visible detectors are highly effective. hplcprofessionals.commastelf.com

UV-Visible (UV-Vis) Detectors: These detectors measure the absorbance of light at a specific wavelength. hplcprofessionals.com Pyrrole compounds typically exhibit strong absorption in the UV range. researchgate.netrsc.org A UV-Vis detector is simple, robust, and provides good sensitivity for quantitative analysis. b-ac.co.uk

Photodiode Array (PDA) Detectors: A PDA detector, also known as a Diode Array Detector (DAD), acquires an entire UV-Vis spectrum simultaneously for every point in the chromatogram. b-ac.co.ukphenomenex.com This provides spectral information that can be used to assess peak purity and aid in the identification of unknown compounds.

Mass Spectrometry (MS) Detectors: Coupling liquid chromatography with mass spectrometry (LC-MS) provides the highest level of selectivity and sensitivity. phenomenex.com An MS detector ionizes the analyte after it elutes from the column and separates the ions based on their mass-to-charge ratio, providing definitive molecular weight and structural information. nih.govmastelf.com

Table 3: Comparison of Spectroscopic Detectors for HPLC

| Detector Type | Principle | Advantages for 1H-Pyrrole-2,5-dicarbonitrile | Limitations |

|---|---|---|---|

| UV-Visible (UV-Vis) | Measures absorbance at a single or variable wavelength. hplcprofessionals.com | Cost-effective, good sensitivity for UV-absorbing compounds. mastelf.com | Provides no structural information beyond absorbance. |

| Photodiode Array (PDA) | Acquires a full UV-Vis spectrum for each peak. b-ac.co.uk | Allows for peak purity assessment and spectral identification. | Slightly less sensitive than single-wavelength UV-Vis detectors. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. phenomenex.com | High sensitivity and specificity; provides molecular weight and structural data. hplcprofessionals.com | Higher cost and complexity. |

Electrochemical Analysis Methods in Research

Electrochemical methods can provide valuable insights into the redox properties of 1H-Pyrrole-2,5-dicarbonitrile. These techniques are particularly relevant for applications in conductive polymers and electronic materials. mdpi.commdpi.com

Cyclic Voltammetry (CV): This is a primary technique used to study the electrochemical behavior of a compound. theijes.com By scanning the potential of an electrode and measuring the resulting current, CV can identify the oxidation and reduction potentials of the pyrrole ring and the nitrile functional groups. acs.org This information is crucial for understanding the electronic properties of the molecule and its potential for electropolymerization or use in redox-active systems. acs.org

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of electrode-electrolyte interfaces and the charge transfer kinetics of electrochemical processes. mdpi.com For materials derived from 1H-Pyrrole-2,5-dicarbonitrile, EIS can characterize properties like charge-transfer resistance and double-layer capacitance. mdpi.com

Table 4: Electrochemical Methods for Characterizing 1H-Pyrrole-2,5-dicarbonitrile

| Technique | Principle | Information Obtained |

|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly between two values, and the resulting current is measured. theijes.com | Oxidation and reduction potentials, reversibility of redox processes, reaction mechanisms. acs.org |

| Electrochemical Impedance Spectroscopy (EIS) | A small amplitude AC potential is applied, and the impedance is measured over a range of frequencies. mdpi.com | Charge-transfer resistance, double-layer capacitance, diffusion characteristics. |

Derivatization Reagents for Enhanced Analytical Detection (non-clinical context)

In the analytical determination of 1H-Pyrrole-2,5-dicarbonitrile, derivatization is a crucial strategy employed to enhance its detectability and improve its chromatographic behavior. This process involves the chemical modification of the analyte to yield a derivative with more favorable properties for analysis by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). The primary site for derivatization on the 1H-Pyrrole-2,5-dicarbonitrile molecule is the acidic proton on the pyrrole nitrogen (N-H). The presence of two electron-withdrawing nitrile groups increases the acidity of this proton, potentially facilitating its reaction with various derivatizing agents.

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is a common derivatization technique for GC analysis, as it increases the volatility and thermal stability of polar compounds containing active hydrogens. For 1H-Pyrrole-2,5-dicarbonitrile, silylation targets the N-H group, replacing the hydrogen atom with a less polar and more volatile silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This modification reduces intermolecular hydrogen bonding, leading to improved peak shape and reduced tailing in GC analysis.

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The reaction is typically carried out in an aprotic solvent, and the resulting silylated derivative is amenable to analysis by GC-MS, often providing characteristic mass spectra that can aid in structural confirmation.

Table 1: Silylation Reagents for GC-MS Derivatization of 1H-Pyrrole-2,5-dicarbonitrile

| Derivatization Reagent | General Reaction | Expected Derivative | Typical Reaction Conditions | Analytical Technique | Enhancement |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | R-NH + BSTFA → R-N-Si(CH₃)₃ | 1-(trimethylsilyl)-1H-pyrrole-2,5-dicarbonitrile | Heating in an aprotic solvent (e.g., acetonitrile, pyridine) at 60-100 °C for 15-60 min. | GC-MS | Increased volatility, improved peak shape, enhanced thermal stability. |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | R-NH + MTBSTFA → R-N-Si(CH₃)₂(C(CH₃)₃) | 1-(tert-butyldimethylsilyl)-1H-pyrrole-2,5-dicarbonitrile | Heating in an aprotic solvent (e.g., acetonitrile, DMF) at 60-100 °C for 30-60 min. | GC-MS | Increased volatility, formation of a more stable derivative with a characteristic mass spectrum ([M-57]⁺ ion). |

Acylation for Enhanced Detection

Acylation involves the introduction of an acyl group (R-C=O) onto the pyrrole nitrogen. This can serve two main purposes in the analysis of 1H-Pyrrole-2,5-dicarbonitrile. Firstly, for GC analysis, acylation can increase volatility, similar to silylation. Secondly, for both GC and HPLC, the introduction of a suitable acyl group can enhance detectability. For instance, using acylating agents containing fluorinated groups can significantly improve sensitivity in GC with an electron capture detector (ECD) or in mass spectrometry. For HPLC with UV or fluorescence detection, acylating with a reagent that contains a chromophore or fluorophore can dramatically lower detection limits.

Common acylating agents include acid anhydrides (e.g., trifluoroacetic anhydride (B1165640), pentafluoropropionic anhydride) and acyl chlorides. The reactions are often catalyzed by a base.

Table 2: Acylation Reagents for Derivatization of 1H-Pyrrole-2,5-dicarbonitrile

| Derivatization Reagent | General Reaction | Expected Derivative | Typical Reaction Conditions | Analytical Technique | Enhancement |

| Trifluoroacetic anhydride (TFAA) | R-NH + (CF₃CO)₂O → R-N-COCF₃ | 1-(2,2,2-trifluoroacetyl)-1H-pyrrole-2,5-dicarbonitrile | Reaction in an aprotic solvent, often with a base catalyst (e.g., pyridine (B92270), triethylamine), at room temperature or with gentle heating. | GC-ECD, GC-MS | Increased volatility, enhanced sensitivity with ECD. |

| Dansyl chloride | R-NH + Dansyl-Cl → R-N-Dansyl | 1-(dansyl)-1H-pyrrole-2,5-dicarbonitrile | Reaction in a buffered aqueous/organic mixture (e.g., acetone, acetonitrile) at alkaline pH, typically at room temperature or slightly elevated temperatures. | HPLC-Fluorescence | Introduction of a highly fluorescent dansyl group, enabling sensitive detection. |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | R-NH + FMOC-Cl → R-N-FMOC | 1-(9-fluorenylmethoxycarbonyl)-1H-pyrrole-2,5-dicarbonitrile | Reaction in a buffered aqueous/organic mixture (e.g., borate (B1201080) buffer/acetonitrile) at alkaline pH. | HPLC-Fluorescence | Attachment of a strongly fluorescent FMOC group for high-sensitivity analysis. |

Alkylation for Chromatographic Modification

Alkylation involves the introduction of an alkyl group onto the pyrrole nitrogen. This derivatization strategy is primarily used to improve the chromatographic properties of 1H-Pyrrole-2,5-dicarbonitrile for both GC and HPLC analysis. By replacing the active N-H proton with an alkyl group, issues such as peak tailing due to interaction with active sites in the chromatographic system can be minimized. Furthermore, the choice of alkylating agent can be tailored to introduce specific functionalities that aid in detection.

Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and reagents like pentafluorobenzyl bromide (PFBBr), which is particularly useful for introducing an electron-capturing group for sensitive GC-ECD detection. These reactions are typically performed under basic conditions to deprotonate the pyrrole nitrogen.

Table 3: Alkylation Reagents for Derivatization of 1H-Pyrrole-2,5-dicarbonitrile

| Derivatization Reagent | General Reaction | Expected Derivative | Typical Reaction Conditions | Analytical Technique | Enhancement |

| Methyl iodide (CH₃I) | R-NH + CH₃I + Base → R-N-CH₃ | 1-methyl-1H-pyrrole-2,5-dicarbonitrile | Reaction in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetone). | GC-MS, HPLC-UV | Improved chromatographic peak shape, increased volatility for GC. |

| Pentafluorobenzyl bromide (PFBBr) | R-NH + PFBBr + Base → R-N-PFB | 1-(pentafluorobenzyl)-1H-pyrrole-2,5-dicarbonitrile | Reaction with a base catalyst (e.g., K₂CO₃) in an aprotic solvent (e.g., acetonitrile) at elevated temperatures. | GC-ECD, GC-MS | High sensitivity with ECD due to the electron-capturing pentafluorobenzyl group. |

| Benzyl bromide | R-NH + BnBr + Base → R-N-Bn | 1-benzyl-1H-pyrrole-2,5-dicarbonitrile | Reaction with a base (e.g., K₂CO₃) in an aprotic solvent (e.g., acetonitrile, DMF). | HPLC-UV, GC-MS | Introduction of a chromophore for enhanced UV detection, improved peak shape. |

Future Research Trajectories and Unaddressed Challenges

Exploration of Unconventional Reactivity and Novel Transformations

The chemistry of pyrrole (B145914) is traditionally dominated by electrophilic substitution reactions due to the electron-rich nature of the ring. nih.gov However, the presence of two strongly electron-withdrawing nitrile groups at the 2- and 5-positions of 1H-Pyrrole-2,5-dicarbonitrile fundamentally alters this reactivity, opening avenues for unconventional transformations that remain largely unexplored.

Future research should focus on leveraging this electron-deficient character. A key challenge lies in exploring nucleophilic aromatic substitution reactions, which are uncommon for pyrroles but could be feasible with this substituted scaffold. nih.gov Additionally, the pyrrole ring in this compound could participate as a dienophile in Diels-Alder [4+2] cycloadditions, a reactivity mode typically seen in electron-poor systems. wikipedia.org

The nitrile groups themselves represent hubs for a variety of chemical transformations. researchgate.net Their conversion into other functional groups is a significant, yet unaddressed, area of research for this specific molecule. Investigating the selective reduction of the nitriles to primary amines would yield valuable diamino-pyrrole building blocks. libretexts.org Similarly, hydrolysis of the nitriles could produce 1H-Pyrrole-2,5-dicarboxylic acid and its derivatives, which have applications as monomers for polymers. libretexts.org The versatility of the nitrile group also allows for its participation in cycloaddition reactions to form various heterocyclic systems. researchgate.net

A systematic study of these transformations, as outlined in the table below, would significantly expand the synthetic utility of 1H-Pyrrole-2,5-dicarbonitrile.

| Transformation Type | Potential Reagents & Conditions | Expected Product Type | Potential Application |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates) | Substituted pyrrole dinitriles | Synthesis of functionalized heterocycles |

| Cycloaddition Reactions | Dienes (for Diels-Alder reactions) | Fused-ring systems | Novel polycyclic aromatic compounds |

| Nitrile Reduction | Reducing agents (e.g., LiAlH₄, catalytic hydrogenation) | 2,5-Bis(aminomethyl)pyrrole | Monomers for polyamides, ligands |

| Nitrile Hydrolysis | Acid or base catalysis | 1H-Pyrrole-2,5-dicarboxylic acid | Monomers for polyesters and polyamides |

| Nitrile Cycloaddition | Azides, 1,3-dipoles | Pyrroles with fused heterocyclic rings | Biologically active compounds |

Development of Greener and More Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. lucp.net While various methods exist for synthesizing the pyrrole core, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, these often involve harsh conditions or the use of hazardous materials. rug.nlnih.gov Future research must prioritize the development of greener and more sustainable routes to 1H-Pyrrole-2,5-dicarbonitrile and its derivatives.

Key areas of focus should include the use of catalysts based on earth-abundant and inexpensive metals like iron, which has shown promise in the synthesis of other pyrroles. rug.nlnih.govresearchgate.net The replacement of toxic and volatile organic solvents with greener alternatives like water or performing reactions under solvent-free conditions are also critical challenges. lucp.net Methodologies such as mechanochemical activation (ball milling) and the use of ultrasound or microwaves can offer energy-efficient alternatives to conventional heating. lucp.netconicet.gov.ar

The table below compares conventional synthetic approaches with potential greener alternatives that warrant investigation.

| Green Chemistry Principle | Conventional Approach | Proposed Greener Alternative | Anticipated Benefits |

| Catalysis | Use of noble metal catalysts (e.g., Ruthenium, Iridium) rug.nl | Iron-catalyzed N-heterocyclization nih.govresearchgate.net | Reduced cost, lower toxicity, increased sustainability |

| Solvents | Use of volatile organic compounds (VOCs) like DMF or NMP rsc.org | Water-based synthesis, solvent-free conditions lucp.net | Reduced environmental impact, improved safety |

| Energy | Conventional heating requiring significant energy input | Microwave irradiation, sonochemistry, mechanochemistry conicet.gov.ar | Faster reaction times, lower energy consumption |

| Atom Economy | Multi-step syntheses with stoichiometric reagents rug.nl | One-pot, multi-component reactions nih.gov | Reduced waste, increased efficiency |

Design of Advanced Materials with Tunable Properties

Pyrrole-containing compounds are foundational to materials science, forming the basis of conductive polymers like polypyrrole and components of pigments and dyes. researchgate.net 1H-Pyrrole-2,5-dicarbonitrile is a particularly promising but underexplored building block for advanced materials. The rigid, planar structure combined with the reactive nitrile groups and the N-H site for functionalization provides a versatile platform for designing materials with tunable properties.

A major future trajectory is the use of this compound as a monomer for novel polymers. The nitrile groups can undergo polymerization reactions to create nitrogen-rich polymers with potential applications in gas storage or as precursors to carbon materials. Polypyrrole, an intrinsically conducting polymer, is typically formed through the oxidative polymerization of pyrrole. wikipedia.org Investigating the polymerization of 1H-Pyrrole-2,5-dicarbonitrile could lead to new types of conducting polymers with modified electronic properties due to the influence of the nitrile groups.

Furthermore, the dinitrile functionality makes it an ideal candidate for creating porous organic frameworks (POFs) or metal-organic frameworks (MOFs) through coordination with metal ions. These materials could be designed to have high surface areas and tunable pore sizes for applications in catalysis, gas separation, and sensing. The ability to modify the N-H position of the pyrrole ring allows for fine-tuning of the material's properties, such as solubility and electronic characteristics.

| Material Type | Synthetic Strategy | Key Tunable Properties | Potential Applications |

| Conducting Polymers | Oxidative or electrochemical polymerization wikipedia.orgnih.gov | Electrical conductivity, bandgap, redox stability | Organic electronics, sensors, energy storage |

| Porous Organic Frameworks (POFs) | Self-condensation or reaction with co-monomers | Porosity, surface area, thermal stability | Gas storage and separation, catalysis |

| Metal-Organic Frameworks (MOFs) | Coordination of nitrile groups with metal ions | Crystal structure, pore size, chemical functionality | Gas separation, chemical sensing, drug delivery |

| Functional Dyes | N-alkylation/arylation and chemical modification | Absorption/emission spectra, photostability | Organic light-emitting diodes (OLEDs), solar cells |

Integration with Machine Learning and AI in Chemical Discovery

| AI/ML Application | Technique/Algorithm | Objective for 1H-Pyrrole-2,5-dicarbonitrile | Potential Impact |